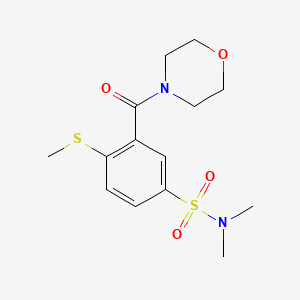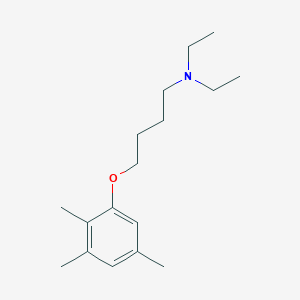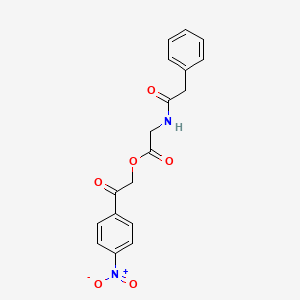![molecular formula C17H20N4O2S B4725493 2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4725493.png)
2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol
Overview
Description
2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol is a chemical compound that has been studied extensively in the field of scientific research. The compound is known for its unique chemical structure and potential applications in various fields, including medicine, agriculture, and environmental science.
Mechanism of Action
The mechanism of action of 2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol involves several pathways. The compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It also inhibits the growth of microorganisms by disrupting their cell membranes and inhibiting their metabolic pathways. Additionally, the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. The compound has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and act as an antioxidant. Additionally, the compound has been shown to have anti-inflammatory effects and to improve glucose metabolism in diabetic mice.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol in lab experiments include its unique chemical structure, potential applications in various fields of research, and its ability to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and act as an antioxidant. However, the limitations of using the compound in lab experiments include its potential toxicity to cells and its limited solubility in water.
Future Directions
There are several future directions for the study of 2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol. One direction is to study the compound's potential use as an anticancer agent in clinical trials. Another direction is to study the compound's potential use as an antifungal and antibacterial agent in agricultural and environmental science. Additionally, future studies could focus on improving the compound's solubility in water and reducing its potential toxicity to cells.
Scientific Research Applications
2-(4-allyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol has several potential applications in scientific research. The compound has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent due to its ability to inhibit the growth of certain microorganisms. Additionally, the compound has been studied for its potential use as an antioxidant due to its ability to scavenge free radicals and protect cells from oxidative damage.
properties
IUPAC Name |
2-[[5-(2-hydroxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-2-9-21-16(13-7-3-4-8-14(13)22)18-19-17(21)24-12-15(23)20-10-5-6-11-20/h2-4,7-8,22H,1,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOHXGBKFMVTBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4725410.png)
![N-(2-ethylphenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4725418.png)
![N-(4-bromo-2-chlorophenyl)-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4725424.png)
![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4725427.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4725428.png)


![9-[4-(dimethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4725449.png)
![3,3'-thiobis[N-(2-methoxyphenyl)propanamide]](/img/structure/B4725457.png)
![1-[2-(4-morpholinyl)ethyl]-3-(2-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4725462.png)
![6-(2-furylmethyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4725473.png)

![4-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-(propylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4725494.png)
![4-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B4725498.png)